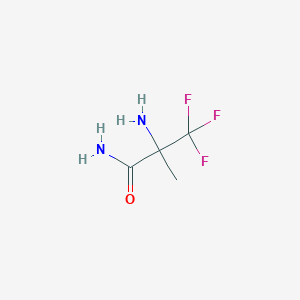

2-Amino-3,3,3-trifluoro-2-methylpropanamide

Description

BenchChem offers high-quality 2-Amino-3,3,3-trifluoro-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,3,3-trifluoro-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWPZVBJVSGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Abstract

The synthesis of α-quaternary α-trifluoromethyl amino acids and their derivatives is a significant challenge in medicinal and organic chemistry.[1] These compounds, which can act as bioisosteres for natural amino acids, offer unique conformational constraints and metabolic stability, making them valuable motifs in drug design.[1] This guide provides a detailed exploration of the primary synthetic routes to 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a model α-trifluoromethylated amino amide. We will dissect two core chemical strategies: a modified one-pot Strecker synthesis with controlled nitrile hydrolysis and a stepwise approach involving the formation and subsequent amidation of the corresponding α-amino acid. The causality behind experimental choices, detailed protocols, and comparative analysis of the methodologies are presented to equip researchers and drug development professionals with a robust framework for accessing this important class of molecules.

Introduction: The Significance of α-Trifluoromethylated Amino Amides

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. When a CF₃ group and an amino group are installed at the same quaternary carbon, the resulting α-trifluoromethyl-α-amino acid moiety becomes a powerful tool in peptidomimetics.[1] The α-trifluoromethyl amine can function as a bioisostere for the classic amide bond, enhancing resistance to proteolytic degradation while modulating the basicity of the amine.[1]

2-Amino-3,3,3-trifluoro-2-methylpropanamide serves as a quintessential example of this structural class. Its synthesis presents a dual challenge: the construction of a sterically congested quaternary stereocenter and the controlled functionalization to yield a primary amide without over-hydrolysis to the carboxylic acid. This guide will provide scientifically grounded, reproducible strategies to overcome these hurdles.

Strategic Overview: Devising the Synthetic Pathways

Two principal retrosynthetic disconnections guide the synthesis of the target amide.

-

Strategy A: The Strecker-Hydrolysis Approach. This is the most convergent route, involving a one-pot, three-component Strecker reaction followed by a carefully controlled partial hydrolysis of the intermediate α-aminonitrile.[2][3][4][5]

-

Strategy B: The Amino Acid Amidation Approach. This is a more linear, stepwise route that first prepares the stable 2-amino-3,3,3-trifluoro-2-methylpropanoic acid precursor, which is then converted to the target amide in a separate, optimized amidation step.[6]

Methodology 1: Modified Strecker Synthesis with Controlled Hydrolysis

This approach is prized for its atom economy, combining three components in a single pot to form the key α-aminonitrile intermediate. The critical step is the subsequent partial hydrolysis, which must be selective for amide formation over the thermodynamically favored carboxylic acid.[7][8]

Mechanism and Rationale

The reaction proceeds in two distinct phases:

-

α-Aminonitrile Formation: 1,1,1-trifluoroacetone condenses with ammonia (often generated in situ from an ammonium salt) to form a trifluoromethyl ketimine.[1] This electrophilic imine is then attacked by a cyanide nucleophile (e.g., from NaCN or KCN) to yield 2-amino-3,3,3-trifluoro-2-methylpropanenitrile. The use of a protic solvent like methanol or ethanol is common, and the reaction is often performed at or below room temperature to manage exothermicity.

-

Controlled Nitrile Hydrolysis: The conversion of the nitrile to the primary amide is the most delicate step. While vigorous heating in strong acid or base will lead to the carboxylic acid, milder conditions can isolate the amide.[8][9] An effective method is the use of an alkaline solution of hydrogen peroxide (the Radziszewski reaction), which is known to convert nitriles to amides, often under conditions mild enough to prevent further hydrolysis.[10] Alternatively, carefully controlled acidic hydration using reagents like a TFA-H₂SO₄ mixture has been shown to be effective for this transformation.[8][11]

Detailed Experimental Protocol

Step A: Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.1 eq) to a solution of 70% aqueous methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1,1,1-trifluoroacetone (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This slow, cooled addition is critical to control the exothermic reaction and prevent the uncontrolled release of toxic HCN gas. The equilibrium between NH₄Cl and NH₃ provides the necessary amine for imine formation.[2]

-

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Upon completion, quench the reaction by pouring it into a mixture of ice water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step B: Controlled Hydrolysis to 2-Amino-3,3,3-trifluoro-2-methylpropanamide

-

Dissolve the crude α-aminonitrile from the previous step in a suitable solvent such as ethanol or acetone.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (H₂O₂, 3-5 eq) followed by the dropwise addition of a 6M aqueous solution of sodium hydroxide (NaOH), maintaining the pH between 8-9.

-

Causality: The Radziszewski reaction proceeds via the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the nitrile carbon. Maintaining a mildly basic pH is essential for generating sufficient HOO⁻ without promoting vigorous hydrolysis of the product amide.[10]

-

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring for the disappearance of the nitrile starting material.

-

Once complete, carefully quench any remaining peroxide with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-Amino-3,3,3-trifluoro-2-methylpropanamide.

Methodology 2: Stepwise Synthesis via Amino Acid Amidation

This strategy offers greater control by separating the formation of the stable amino acid intermediate from the final amidation step. While longer, it can be more reliable and easier to optimize, as each transformation is addressed independently.

Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

The precursor amino acid is synthesized using the same Strecker reaction as in Methodology 1, but the nitrile intermediate is subjected to complete, forceful hydrolysis.

Protocol: Full Hydrolysis of the α-Aminonitrile

-

Prepare the crude 2-amino-3,3,3-trifluoro-2-methylpropanenitrile as described in Protocol 3.2, Step A.

-

Add the crude nitrile to a flask containing concentrated hydrochloric acid (HCl, 6-12 M).

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

-

After cooling, concentrate the reaction mixture in vacuo to remove excess acid.

-

The resulting solid is the hydrochloride salt of the amino acid. It can be purified by trituration with a solvent like acetone or by recrystallization. The free amino acid can be obtained by neutralizing a solution of the salt and isolating it at its isoelectric point.

Amidation of the Precursor Amino Acid

Direct amidation of an unprotected amino acid is challenging. A modern and efficient approach circumvents the need for traditional protection-deprotection steps by using specialized silicon-based activating agents.

Mechanism and Rationale A recently developed method utilizes dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole.[12][13] This system serves a dual purpose: the silicon reagent is believed to transiently protect the α-amino group as a silylamine while simultaneously activating the carboxyl group as a silyl ester. This activated intermediate then readily reacts with an ammonia source to form the amide. This one-pot procedure is notable for its high yields and low racemization.[12]

Protocol: Silicon-Mediated Amidation

-

Suspend the 2-amino-3,3,3-trifluoro-2-methylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

-

Add imidazole (5.0 eq) to the suspension.

-

Add dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂, 2.5 eq) and stir the mixture at 40 °C for 1 hour to ensure complete activation.[12]

-

Cool the mixture and introduce the nitrogen source. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., ammonia in methanol).

-

Allow the reaction to proceed at room temperature until the activated intermediate is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Perform a standard aqueous workup, extracting the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the final product by column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Strategy A: Strecker-Hydrolysis | Strategy B: Amino Acid Amidation |

| Convergence | High (One-pot for key intermediate) | Low (Linear, multi-step) |

| Control | Moderate; hydrolysis step is critical | High; each step is isolated and optimized |

| Key Challenge | Selectively stopping hydrolysis at the amide stage.[8] | Overall step count; purification of intermediates. |

| Potential Yield | Can be high if hydrolysis is optimized | Generally high and more reproducible |

| Scalability | Potentially challenging due to control of hydrolysis | More straightforward to scale up |

| Reagents | Basic chemicals (KCN, NH₄Cl, H₂O₂) | Requires specialized silicon reagent (MTFPSCl₂) |

Conclusion and Future Outlook

The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide is readily achievable through two robust chemical pathways. The modified Strecker synthesis offers an elegant and atom-economical route, contingent on the precise control of the final nitrile hydrolysis step. For applications demanding high reproducibility and scalability, the stepwise approach of synthesizing and subsequently amidating the corresponding α-amino acid provides a more controlled, albeit longer, alternative. The advent of modern amidation techniques that bypass traditional protecting group strategies significantly enhances the efficiency of this linear route.[12][13]

Future research will likely focus on developing catalytic, asymmetric versions of these syntheses. Enantioselective Strecker reactions using chiral catalysts could provide direct access to chiral α-aminonitriles, leading to enantiopure versions of the target amide.[1] Furthermore, the exploration of enzymatic routes, while still nascent, holds promise for green and highly selective manufacturing of this and related fluorinated amino amides.

References

-

Pan, M., Li, Z., & Conti, P. S. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. National Institutes of Health. Retrieved from [Link]

-

Osaka University. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Prote…. OUCI. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Lancheros, A. D. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Retrieved from [Link]

-

Faza, O. N., & Lopez, C. S. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. PubMed. Retrieved from [Link]

-

Yamamoto, H., et al. (2023). α-Amino Acid Amidation Using a Silicon Reagent. ResearchGate. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

-

Ogu, K., et al. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. PubMed. Retrieved from [Link]

-

Organic Reaction Mechanisms. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 11. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Engineering of Trifluoromethyl-Containing Amino Acids

Executive Summary

The strategic incorporation of trifluoromethyl (

Part 1: The Fluorine Effect – Physicochemical Basis

To predict biological activity, one must first understand the fundamental alterations the

Steric and Lipophilic Parameters

The

Table 1: Comparative Physicochemical Properties

| Property | Methyl ( | Trifluoromethyl ( | Biological Implication |

| Van der Waals Radius | 2.0 Å | 2.7 Å | Steric mimic of Isopropyl; induces conformational rigidity. |

| Electronegativity | 2.5 (Carbon) | 4.0 (Fluorine) | Strong electron-withdrawing; lowers pKa of adjacent amines. |

| Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability and hydrophobic core binding. |

| C-X Bond Energy | ~100 kcal/mol | ~116 kcal/mol | Extreme metabolic stability; resistant to P450 oxidation. |

Electronic Modulation (The Shift)

The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (

-

-TFM Amino Acids: When the

-

Side-Chain TFM: In residues like 4-trifluoromethyl-phenylalanine (

), the effect is distributed across the aromatic ring, altering

Part 2: Biological Mechanisms & Therapeutic Applications

Proteolytic Stability

One of the primary drivers for TFM-AA incorporation is the extension of plasma half-life. Native peptides are rapidly degraded by proteases (trypsin, chymotrypsin, elastase).

-

Mechanism: The steric bulk of the

group prevents the protease catalytic triad from accessing the scissile peptide bond. -

Evidence: Studies on antimicrobial peptides (AMPs) like magainin and buforin have shown that replacing hydrophobic residues (Leu/Val) with TFM-containing analogs (e.g., 5,5,5-trifluoro-leucine) can increase resistance to trypsin digestion while maintaining bactericidal activity.

-

Caveat: Stability is position-dependent. A

group at the P1 position (binding pocket of the protease) often blocks cleavage entirely, whereas distal substitutions may have negligible effects.

Antimicrobial Peptides (AMPs)

Fluorination enhances the "hydrophobic sector" of amphipathic helices in AMPs.[2][3]

-

Membrane Disruption: The increased lipophilicity of TFM-AAs facilitates the insertion of the peptide into the bacterial lipid bilayer.

-

Selectivity: While potency increases, excessive fluorination can lead to higher hemolytic activity (toxicity to red blood cells) due to indiscriminate membrane disruption. A "fluorine scan" is required to optimize the therapeutic index.

F-NMR as a Structural Probe

The

-

Sensitivity: The three equivalent fluorine atoms provide a singlet signal with high intensity.

-

Zero Background: Biological systems lack endogenous fluorine, meaning the signal-to-noise ratio is exceptional.

-

Application: It is used to monitor conformational changes (e.g., GPCR activation states) and ligand binding events in real-time.

Part 3: Visualization of Mechanisms

The following diagram illustrates the causal relationship between TFM incorporation and biological outcomes.

Figure 1: Causal flow from physicochemical properties of Trifluoromethyl-Amino Acids to biological and synthetic outcomes.[4][5]

Part 4: Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) with TFM-AAs

Challenge: The electron-withdrawing

Optimized Workflow:

-

Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) such as Tentagel or ChemMatrix to minimize steric crowding.

-

Coupling Reagents:

-

Standard AA to TFM-AA N-terminus: Use HATU or COMU with HOAt . These are stronger activators than HBTU/HOBt.

-

Reaction Time: Extend coupling times to 2–4 hours (vs. standard 45 mins).

-

Double Coupling: Mandatory for the amino acid following the TFM-AA.

-

-

Deprotection: Standard 20% Piperidine in DMF is usually sufficient, but monitor for incomplete deprotection if the TFM group is bulky.

-

Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). TFM groups are stable to acid cleavage.

Protocol 2: F-NMR Protein Analysis Workflow

Objective: Use TFM-AAs to detect ligand binding.

-

Incorporation:

-

Peptides: Use SPPS (Protocol 1).[6]

-

Proteins: Use auxotrophic E. coli strains (e.g., Phe-auxotrophs) and supplement media with 4-trifluoromethyl-phenylalanine during induction.

-

-

Sample Prep: Dissolve protein (0.1–0.5 mM) in buffer containing 10%

(for lock). Avoid fluorinated buffers. -

Acquisition:

-

Instrument: Minimum 400 MHz (376 MHz for

F). -

Pulse Sequence: One-pulse sequence with proton decoupling (

-decoupled -

Reference: Use an external standard (e.g., TFA capillary) set to -76.5 ppm.

-

-

Analysis: Monitor chemical shift perturbations (CSP) upon titration of the ligand. A shift >0.05 ppm indicates a binding event or conformational change near the TFM probe.

Part 5: Visualizing the Synthesis Challenge

The synthesis of peptides containing

Figure 2: Decision tree for SPPS emphasizing the critical modification required when coupling onto the deactivated amine of a TFM-amino acid.

References

-

H. Meng & K. Kumar. (2007).[3] Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.[2][3] Journal of the American Chemical Society. Link

-

C. Jäckel & B. Koksch. (2005).[4] Fluorine in Peptide Design and Protein Engineering.[3][4] European Journal of Organic Chemistry. Link

-

J.C. Jackson et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity.[7][8] Journal of the American Chemical Society. Link

-

E.P. Romo et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][9][10] Molecules.[1][3][6][11][12][13][14][15][16] Link

-

G. Mlostoń et al. (2020). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomatik.com [biomatik.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 15. mdpi.com [mdpi.com]

- 16. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Amino-3,3,3-trifluoro-2-methylpropanamide Derivatives

Scaffold Architecture, Synthesis, and Pharmacological Utility

Executive Summary & Chemical Architecture

In the landscape of peptidomimetics, 2-amino-3,3,3-trifluoro-2-methylpropanamide (often referred to as

The simultaneous introduction of a methyl group and a trifluoromethyl (

The "Fluorine Effect" on the -Center

The introduction of the

-

pKa Depression (The Electronic Effect): The strong electron-withdrawing nature of the

group (-

Implication: At physiological pH (7.4), a significant fraction of the amine remains unprotonated compared to native amino acids. This increases membrane permeability (higher effective lipophilicity) but decreases nucleophilicity during synthesis.

-

-

Metabolic Shielding (The Steric Effect): The Van der Waals radius of a

group (approx. 2.7 Å) is significantly larger than a methyl group (2.0 Å) and approaches that of an isopropyl group.-

Implication: This bulk creates a "steric umbrella" that blocks proteolytic enzymes (like chymotrypsin or DPP-4) from accessing the adjacent peptide bond, dramatically extending the half-life (

) of peptide drugs.

-

-

Conformational Locking: The quaternary

-disubstitution severely restricts rotation around the

Synthetic Strategy: The Bucherer-Bergs vs. Strecker Divergence

Synthesizing sterically hindered, electron-deficient amino amides requires overcoming the low reactivity of the ketone carbonyl and the reversibility of intermediate formation.

Comparison of Routes

| Feature | Route A: Bucherer-Bergs | Route B: Strecker Synthesis |

| Starting Material | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone |

| Reagents | KCN, | |

| Intermediate | Hydantoin (Cyclic) | Aminonitrile (Linear) |

| Product Selectivity | Thermodynamically controlled | Kinetically controlled |

| Primary Output | Free Amino Acid (requires hydrolysis) | Amino Amide (via partial hydrolysis) |

| Scalability | High (Industrial Standard) | Moderate (HCN safety handling required) |

Decision Matrix

-

Choose Bucherer-Bergs if your end goal is the free acid or if you require the hydantoin as a rigid heterocyclic building block.

-

Choose Strecker if your specific target is the amide (propanamide). The aminonitrile intermediate can be selectively hydrolyzed to the amide using concentrated sulfuric acid, stopping before full conversion to the carboxylic acid.

Visualization: Synthetic Workflow

The following diagram outlines the divergent pathways to the amide and acid derivatives.

Figure 1: Divergent synthetic pathways. The Strecker route (green) is preferred for isolating the amide, while Bucherer-Bergs (blue) typically yields the hydantoin or free acid.

Detailed Protocol: Synthesis of the Propanamide via Aminonitrile

This protocol focuses on the Strecker route with controlled hydrolysis, as it directly yields the title compound (amide) rather than the acid.

Phase 1: Formation of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile

Safety Note: This reaction generates HCN in situ. Must be performed in a high-efficiency fume hood with cyanide antidote kits available.

-

Reagents: 1,1,1-Trifluoroacetone (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Water/Methanol (1:1 v/v).

-

Setup: 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel.

-

Procedure:

-

Dissolve

and -

Dropwise Addition: Add trifluoroacetone slowly. The reaction is exothermic; maintain internal temperature < 10°C to prevent volatilization of the ketone (bp ~22°C).

-

Equilibration: Allow to warm to room temperature and stir for 6–12 hours.

-

Self-Validating Check (TLC/NMR): Monitor

NMR. The starting ketone signal (approx -83 ppm) should disappear, replaced by the aminonitrile signal (shifted upfield). -

Workup: Extract with diethyl ether. The aminonitrile is often unstable on silica; proceed immediately to hydrolysis or store as a crude oil at -20°C.

-

Phase 2: Controlled Hydrolysis to the Amide

Objective: Stop hydrolysis at the amide stage using acid catalysis.

-

Reagents: Crude Aminonitrile, Conc. Sulfuric Acid (

). -

Procedure:

-

Place crude aminonitrile in a flask at 0°C.

-

Add Conc.

(approx 3-4 eq) dropwise with vigorous stirring. -

Temperature Ramp: Heat the mixture to 40–50°C for 2–4 hours. Do not reflux, as this will drive the reaction to the carboxylic acid.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Neutralization: Carefully neutralize with Ammonium Hydroxide (

) to pH 8–9. -

Isolation: The amide often precipitates as a white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]

-

Data for Verification:

-

Melting Point: Expect >120°C (distinct from the lower melting nitrile).

-

IR Spectroscopy: Look for the disappearance of the sharp

stretch (~2250

Physicochemical & Biological Profiling

Quantitative Property Analysis

The following table contrasts the fluorinated scaffold with its non-fluorinated parent (Alanine amide).

| Property | Alanine Amide | Impact on Drug Design | |

| Amine pKa | ~8.0 (amide influence) | ~5.5 | Reduced basicity; higher fraction uncharged at pH 7.4. |

| Lipophilicity (LogP) | -2.1 (Hydrophilic) | ~ -0.5 (More Lipophilic) | Improved passive diffusion across membranes. |

| C-F Bond Strength | N/A | 116 kcal/mol | Metabolically inert; resists P450 oxidation. |

| Hydration Radius | Small | Large (Hydrophobic shell) | Alters solvation shell, impacting receptor binding entropy. |

Pharmacological Mechanism: The Proteolytic Blockade

Peptides containing this scaffold resist degradation by serine proteases.

Figure 2: Mechanism of Proteolytic Resistance. The CF3 group creates a steric clash with the enzyme's S1 pocket and electronically deactivates the scissile bond, preventing hydrolysis.

References

-

Sokolov, V. B., et al. (2005).[2] "Platinum-Based Antitumor Drugs Containing Enantiomerically Pure α-Trifluoromethyl Alanine as Ligand."[2] Journal of Medicinal Chemistry. Link

- Uneyama, K. (2006). "Organofluorine Chemistry." Blackwell Publishing. (Foundational text on the "Fluorine Effect" and pKa shifts).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Zondlo, N. J. (2016).[3] "Synthesis and conformational analysis of α-trifluoromethyl-alanine peptides." Organic Letters.

- Bucherer, H. T., & Bergs, H. (1934). "Über die Bildung von Hydantoinen." Journal für Praktische Chemie. (Historical basis for Route A).

-

Sigma-Aldrich Technical Library. "Amino Acid Reference Charts: pKa and Hydrophobicity." Link

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

A Whitepaper for Drug Discovery Professionals

Abstract

2-Amino-3,3,3-trifluoro-2-methylpropanamide is a structurally unique, non-proteinogenic amino acid derivative with significant potential in medicinal chemistry. Its core structure, analogous to 2-aminoisobutyric acid (Aib), combined with the strategic incorporation of a trifluoromethyl (CF3) group, suggests a high probability of novel biological activity. The CF3 group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cellular permeability.[1][2][3][4] This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its therapeutic targets. We eschew a speculative list of targets in favor of a robust, multi-pronged experimental and computational workflow, designed to deorphanize this compound and unlock its therapeutic promise. This document serves as a roadmap for researchers, outlining hypothesis-driven exploration, state-of-the-art target identification methodologies, and a rigorous validation cascade.

Introduction: The Chemical Rationale for Target Discovery

2-Amino-3,3,3-trifluoro-2-methylpropanamide represents a compelling starting point for a drug discovery program. Its structure is a hybrid of two key motifs with known pharmacological relevance:

-

The α,α-Disubstituted Amino Acid Core: The parent structure, 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid known to induce helical conformations in peptides.[5][6] Its incorporation into peptide therapeutics enhances proteolytic resistance and can improve metabolic stability.[6][7] Aib-containing peptides have been successfully used to optimize therapeutics targeting G-protein coupled receptors (GPCRs) and enzymes.[6]

-

The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a cornerstone of modern medicinal chemistry.[2][3] This highly electronegative moiety can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3][4] It can enhance binding affinity, block metabolic hotspots, and improve membrane permeability, ultimately leading to a more favorable pharmacokinetic profile.[1][4]

The combination of these features in 2-Amino-3,3,3-trifluoro-2-methylpropanamide suggests that it may interact with protein targets in a manner distinct from its non-fluorinated counterpart, potentially offering novel therapeutic opportunities.

Hypothesis Generation: Plausible Target Classes

Given the structural alerts, we can hypothesize several broad classes of proteins as potential targets. This initial phase is critical for guiding the subsequent experimental design.

-

Enzymes: The amino acid-like scaffold suggests potential interactions with enzymes that recognize small amino acid substrates or derivatives. These could include proteases, kinases, or metabolic enzymes. The CF3 group could act as a bioisostere for other chemical groups or confer unique binding properties.

-

Receptors and Ion Channels: Small molecules with amino acid backbones can act as agonists or antagonists for various receptors, including GPCRs and ion channels. The compound's increased lipophilicity due to the CF3 group may facilitate its interaction with transmembrane domains.[1]

-

Transporters: The structural similarity to amino acids makes solute carrier (SLC) transporters a plausible target class. The compound could compete with endogenous substrates for transport into or out of cells.

A Multi-Modal Strategy for Target Identification

Deorphanizing a novel compound requires a multi-pronged approach that combines unbiased, proteome-wide screening with hypothesis-driven computational methods.[8] The goal is to generate a list of high-confidence "hits" for subsequent validation.

Chemical Proteomics: Unbiased Target Discovery

Affinity-based proteomics is a powerful, unbiased method for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[8][9][10]

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

-

Probe Synthesis: The first critical step is the synthesis of a chemical probe. This involves modifying 2-Amino-3,3,3-trifluoro-2-methylpropanamide with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its potential binding interactions.

-

Immobilization: The biotinylated probe is then immobilized on streptavidin-coated beads.[8]

-

Incubation: The beads are incubated with cell or tissue lysates, allowing the probe to bind to its protein targets.

-

Wash and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

-

Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

A crucial control experiment involves co-incubation with an excess of the free, unmodified compound to competitively elute true binding partners, thus distinguishing them from non-specific binders.

Computational Target Prediction

In parallel with experimental approaches, computational methods can screen vast virtual libraries of protein structures to predict potential binding partners.[11][12]

Workflow: In Silico Docking and Virtual Screening

-

3D Structure Generation: A high-quality 3D conformer of 2-Amino-3,3,3-trifluoro-2-methylpropanamide is generated.

-

Target Library Selection: A library of known protein structures (e.g., from the Protein Data Bank) is selected, focusing on druggable proteins or classes hypothesized in Section 2.

-

Molecular Docking: The compound is computationally "docked" into the binding sites of each protein in the library. Algorithms will calculate the binding energy and predict the most favorable binding pose.[12]

-

Scoring and Ranking: Potential targets are ranked based on their predicted binding affinity.

-

Hit Prioritization: The top-ranked hits are prioritized for experimental validation. This approach can significantly narrow the search space for potential targets.[13][14]

The Target Validation Cascade: From Hit to Confirmed Target

Identifying a protein that binds to the compound is only the first step. A rigorous validation process is essential to confirm that this interaction is specific, biologically relevant, and therapeutically tractable.[15]

Biophysical Confirmation of Direct Binding

The initial hits from screening must be confirmed using orthogonal, label-free biophysical methods to quantify the binding affinity and thermodynamics of the interaction.

| Technique | Principle | Key Outputs | References |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip. | Binding Affinity (KD), Association/Dissociation Rates (kon/koff) | [16][17][18][19] |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | [20][21][22][23] |

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: The purified candidate protein is immobilized on an SPR sensor chip.

-

Analyte Injection: A series of concentrations of 2-Amino-3,3,3-trifluoro-2-methylpropanamide are flowed over the chip surface.

-

Data Acquisition: The binding and dissociation are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the binding affinity (KD) and rate constants.[17]

Cellular Target Engagement

Confirming that the compound binds to its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[24][25]

Principle of CETSA: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability.[25][26]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are incubated with the compound or a vehicle control.

-

Heat Challenge: The treated cells are heated across a range of temperatures.

-

Cell Lysis and Separation: Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.

-

Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.[24][26][27]

-

Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Conclusion and Future Directions

The exploration of 2-Amino-3,3,3-trifluoro-2-methylpropanamide is a promising endeavor in drug discovery. Its unique chemical architecture warrants a systematic and rigorous approach to target identification and validation. The multi-modal strategy outlined in this guide, combining unbiased chemical proteomics with computational prediction and followed by a stringent validation cascade, provides a clear and robust path forward. This workflow is designed to minimize false positives and generate high-confidence, therapeutically relevant targets. Successful execution of this strategy will not only deorphanize this compelling compound but also pave the way for the development of novel therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Target identification of small molecules: an overview of the current applic

- Isothermal titration calorimetry and thermal shift assay in drug design. (2011). [No Source Found].

- Target Identification and Validation (Small Molecules). University College London.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- ITC Assay Service for Drug Discovery. Reaction Biology.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). [No Source Found].

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.

- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). [No Source Found].

- Isothermal titration calorimetry in drug discovery. PubMed.

- Characterization of Small Molecule–Protein Interactions Using SPR Method. [No Source Found].

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Identifying novel drug targets with comput

- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). [No Source Found].

- (PDF) Affinity-Based Methods in Drug-Target Discovery. (2025).

- A Computational Approach to Finding Novel Targets for Existing Drugs. (2011). Research journals.

- Drug Target Identification Methods After a Phenotypic Screen. (2023). [No Source Found].

- What is Small Molecule Hit Identific

- Advantages of Mass Spectrometry Biomarker Discovery Proteomics. Biognosys.

- Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.

- surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). [No Source Found].

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025).

- Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). White Paper.

- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.

- Full article: High-content affinity-based proteomics: unlocking protein biomarker discovery. (2014). [No Source Found].

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Olink.

- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). Organic Letters.

- 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID synthesis. chemicalbook.

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [No Source Found].

- Protecting group free radical C–H trifluoromethylation of peptides. (2018). RSC Publishing.

- 2-Aminoisobutyric acid. Wikipedia.

- Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.

- 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis.

- Development of 2-aminoisobutyric acid (Aib)-rich cell-penetrating foldamers for efficient siRNA delivery.

- Amino acid inhibition and stimulation of 2-aminoisobutyric acid exit

- 1527858-14-5|2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide. BLDpharm.

- Trifluoroacetamides. Organic Chemistry Portal.

- Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 6. lifetein.com [lifetein.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drughunter.com [drughunter.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. A Computational Approach to Finding Novel Targets for Existing Drugs | PLOS Computational Biology [journals.plos.org]

- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pelagobio.com [pelagobio.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-3,3,3-trifluoro-2-methylpropanamide Interactions

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting in silico analysis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a unique fluorinated amino acid derivative. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind critical methodological choices, establishing a self-validating workflow from ligand preparation to advanced molecular dynamics. We will explore the strategic importance of the trifluoromethyl group in molecular design, detail rigorous protocols for molecular docking and simulation, and provide insights into the interpretation of computational data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to predict and understand the molecular interactions of novel chemical entities.

Introduction: The Strategic Value of Fluorination and In Silico Insight

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl (-CF3) group can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3] The C-F bond's high dissociation energy enhances metabolic resistance, while the group's steric and electronic nature can lead to improved binding selectivity and membrane permeability.[1][4] 2-Amino-3,3,3-trifluoro-2-methylpropanamide (TFMP) represents a compelling scaffold, combining the structural features of an amino acid with the potent modulatory effects of a trifluoromethyl group.

In silico modeling provides a cost-effective and powerful lens through which to investigate the potential interactions of such novel molecules before committing to costly and time-consuming experimental synthesis and screening.[5][6] Computational techniques like molecular docking and molecular dynamics (MD) simulations allow us to predict binding modes, estimate binding affinities, and analyze the stability of a molecule within a biological target's active site, thereby accelerating the drug discovery pipeline.[7][8] This guide details a robust, field-proven workflow for the comprehensive in silico characterization of TFMP-protein interactions.

Section 1: Foundational Analysis of the Ligand

A prerequisite to any meaningful interaction modeling is a thorough understanding of the ligand itself. The properties of TFMP dictate its potential behavior in a biological system.

1.1. Chemical Structure and Physicochemical Properties

-

Structure: 2-Amino-3,3,3-trifluoro-2-methylpropanamide

-

Molecular Formula: C₅H₉F₃N₂O

-

Key Features:

-

A chiral center at the alpha-carbon.

-

A primary amine (-NH2) and a primary amide (-CONH2), both capable of acting as hydrogen bond donors and acceptors.

-

A methyl group (-CH3) contributing to steric bulk.

-

A highly electronegative and metabolically stable trifluoromethyl (-CF3) group.

-

Table 1: Predicted Physicochemical Properties of TFMP

| Property | Predicted Value | Significance in Drug Design |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | Influences membrane permeability and solubility. |

| LogP (Octanol-Water Partition) | 0.14 | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 2 | Potential to form critical stabilizing interactions with a receptor. |

| Hydrogen Bond Acceptors | 2 | Potential to form critical stabilizing interactions with a receptor. |

| Rotatable Bond Count | 3 | Defines the conformational flexibility of the molecule. |

Data derived from computational chemistry predictions for similar structures.[9]

The trifluoromethyl group is a key determinant of these properties. It significantly increases the lipophilicity compared to a standard methyl group and acts as a bioisostere for other groups, influencing molecular conformation and pKa.[2][3]

Section 2: The In Silico Modeling Workflow: A Validated Protocol

The following workflow is designed as a self-validating system, where the outputs of each stage provide confidence and inform the setup of the subsequent stage. This iterative process ensures a higher degree of reproducibility and reliability in the final predictions.

Diagram 1: The Integrated In Silico Workflow

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 9. chemscene.com [chemscene.com]

Methodological & Application

"analytical methods for quantifying 2-Amino-3,3,3-trifluoro-2-methylpropanamide in biological samples"

Application Note & Protocol

Topic: Analytical Methods for Quantifying 2-Amino-3,3,3-trifluoro-2-methylpropanamide in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a unique fluorinated amino acid amide, in biological matrices is a critical requirement for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Its structural properties—high polarity, low molecular weight, and the presence of a primary amine—necessitate a highly sensitive and selective analytical approach. This document provides a comprehensive guide to developing and validating a robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small-molecule quantification.[1] We will detail a complete workflow, from sample preparation to data analysis, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2]

Rationale for Method Selection: The Case for LC-MS/MS

While various platforms exist for amino acid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, LC-MS/MS is the preferred technique for this application.[3]

-

Causality: The analyte, 2-Amino-3,3,3-trifluoro-2-methylpropanamide, lacks a strong native chromophore, rendering HPLC-UV detection insufficiently sensitive for the low concentrations typically found in biological samples.[4] Fluorescence detection and GC-MS analysis would require chemical derivatization, a process that adds time, complexity, and potential variability to the workflow.[5][6] LC-MS/MS circumvents these issues by offering unparalleled sensitivity and selectivity through the direct analysis of the underivatized molecule, monitoring specific precursor-to-product ion transitions.[7][8] This high selectivity is crucial for minimizing interference from the complex biological matrix.[3]

Bioanalytical Workflow Overview

The entire process, from sample receipt to final concentration determination, follows a structured and validated pathway to ensure data integrity.

Caption: High-level workflow for the quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanamide.

Detailed Experimental Protocols

These protocols are designed as a starting point for method development and must be fully validated according to regulatory guidelines.[9][10]

Part 1: Sample Collection and Handling

Proper sample handling is the first line of defense against erroneous results.

-

Matrix Selection: K2-EDTA plasma is recommended. Heparin can sometimes cause ion suppression in LC-MS, and serum collection requires a clotting time that can introduce metabolic variability.[11][12]

-

Blood Collection: Collect whole blood in K2-EDTA tubes.

-

Plasma Preparation: Centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C within one hour of collection.[12]

-

Aliquoting & Storage: Immediately transfer the resulting plasma supernatant into clearly labeled polypropylene tubes and store frozen at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles as they can degrade analyte stability.[11]

Part 2: Sample Preparation Protocol (Protein Precipitation)

Protein Precipitation (PPT) is a fast, simple, and effective method for removing the majority of proteins from plasma samples.[13][14]

-

Reagent Preparation: Prepare a stock solution of the internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 2-Amino-3,3,3-trifluoro-2-methylpropanamide-¹³C₃,¹⁵N), in methanol. Create a working IS solution by diluting the stock solution in acetonitrile.

-

Sample Preparation:

-

Arrange plasma samples, calibration curve standards, and quality control (QC) samples in a 96-well plate.

-

To 50 µL of each sample, add 200 µL of the working IS solution in acetonitrile (a 4:1 organic solvent to sample ratio).

-

Causality: Acetonitrile is an effective solvent for precipitating plasma proteins.[13] The inclusion of the IS at this early stage corrects for any variability during the subsequent extraction and analysis steps.

-

-

Precipitation & Centrifugation:

-

Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.

Part 3: LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point for method development.

-

UHPLC System: A high-performance system capable of delivering stable gradients at high pressures.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[8]

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm) | The analyte is highly polar and may not retain well on traditional C18 columns. HILIC provides superior retention for polar compounds.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate | Provides protons for efficient ESI+ ionization and buffering for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The strong organic solvent for elution in HILIC mode. |

| Gradient | 95% B -> 50% B over 3 minutes, then re-equilibrate | A typical gradient for separating polar analytes from the injection solvent front. |

| Flow Rate | 0.5 mL/min | A standard flow rate for 2.1 mm ID columns. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The primary amine group is readily protonated. |

| MRM Transitions | Analyte: m/z 159.1 -> 142.1 IS: m/z 163.1 -> 146.1 (Example) | Precursor [M+H]⁺: Based on MW of 158.1. Product: Loss of NH₃. These must be empirically determined via infusion. |

| Source Temp. | 500°C | Optimized for efficient desolvation. |

| Spray Voltage | 3500 V | Optimized for stable spray and maximum ion signal. |

Method Validation: A Self-Validating System

A bioanalytical method is only trustworthy if it has been rigorously validated.[1] The protocol must be assessed against the criteria established in the FDA Bioanalytical Method Validation Guidance.[9][10]

Caption: Interrelationship of key parameters for bioanalytical method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (for regulated studies) |

| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank matrix <20% of LLOQ response. |

| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of measured concentration to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | Repeatability of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; must meet accuracy and precision criteria. |

| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though no specific % is required. |

| Matrix Effect | Suppression or enhancement of ionization by matrix components. | CV of IS-normalized matrix factor across lots should be ≤15%. |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of baseline samples. |

Note: These criteria are based on FDA guidance and should be formally defined in a validation plan.[1][16]

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of 2-Amino-3,3,3-trifluoro-2-methylpropanamide in biological samples. By leveraging the power of LC-MS/MS and adhering to stringent validation principles outlined by regulatory agencies, researchers can generate high-quality, reliable, and defensible data critical for advancing drug development programs. The provided protocols for sample preparation and analysis serve as a robust starting point, which, combined with rigorous validation, will yield a method fit for its intended purpose.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

-

GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. [Link]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]

-

ACS Publications. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]

-

Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed. [Link]

-

Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography B. [Link]

-

Imperial College London. (n.d.). Sample preparation. Faculty of Medicine. [Link]

-

BioPharma Services. (2024). Bioanalytical Method Development: Blood Specimen. BioPharma Services. [Link]

-

The BioGRID. (n.d.). (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE Result Summary. The BioGRID. [Link]

-

Semantic Scholar. (n.d.). Determination of free amino acids in blood plasma by high-performance liquid chromatography with fluorescence detection. Semantic Scholar. [Link]

-

LookChem. (n.d.). 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID. LookChem. [Link]

-

ETH Zurich Research Collection. (n.d.). Real-time quantification of amino acids in the exhalome by secondary electrospray ionization- mass spectrometry. ETH Zurich Research Collection. [Link]

-

Cowan, T. M., et al. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

-

Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

-

Milosevic, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

-

Christensen, M. F., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]

-

Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 7. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. biopharmaservices.com [biopharmaservices.com]

- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 16. hhs.gov [hhs.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-3,3,3-trifluoro-2-methylpropanamide Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Here, we address common issues encountered during experimental work and provide in-depth, scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Amino-3,3,3-trifluoro-2-methylpropanamide?

A1: The synthesis of α-trifluoromethylated amino acids and their derivatives is a significant challenge in medicinal chemistry. The two most prevalent methods for constructing the core of 2-amino-3,3,3-trifluoro-2-methylpropanamide are variations of the Strecker synthesis and the Bucherer-Bergs reaction.[1][2] Both pathways offer routes to the desired α-amino nitrile or hydantoin precursor, which can then be converted to the final amide product.

Q2: What makes the synthesis of this compound particularly challenging?

A2: The primary difficulty lies in the strong electron-withdrawing nature of the trifluoromethyl group.[3][4] This group can deactivate nearby functionalities, making them less reactive in standard transformations. Additionally, the steric bulk of the trifluoromethyl moiety can hinder the approach of reagents.[4][5] These electronic and steric effects can lead to low yields, incomplete reactions, and the formation of stable, difficult-to-hydrolyze intermediates.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: Based on established protocols for similar compounds, the most critical parameters are:

-

Temperature: Precise temperature control is crucial, especially during the initial condensation and cyanidation steps.

-

pH: Maintaining the optimal pH is essential for the formation of the key imine intermediate in the Strecker synthesis and for controlling the equilibrium in the Bucherer-Bergs reaction.

-

Reagent Stoichiometry: The molar ratios of the ketone, cyanide source, and ammonia source must be carefully optimized to maximize the formation of the desired product and minimize side reactions.

-

Solvent System: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.[6]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Low Yield of the Intermediate (α-Aminonitrile or Hydantoin)

Q4: My yield of the α-aminonitrile intermediate from the Strecker synthesis is consistently low. What are the likely causes and how can I improve it?

A4: Low yields in the Strecker synthesis of trifluoromethylated compounds often stem from an unfavorable equilibrium in the formation of the intermediate iminium ion.[1] The electron-withdrawing trifluoromethyl group destabilizes the iminium ion, shifting the equilibrium back towards the starting materials.

Recommended Solutions:

-

Increase the Concentration of Ammonia: Using a higher concentration of ammonia can help drive the equilibrium towards the imine intermediate.[7] Consider using a solution of ammonia in an alcohol, such as methanol, to increase its effective concentration.

-

In Situ Generation of HCN: Instead of adding hydrogen cyanide directly, generate it in situ by reacting a cyanide salt (e.g., KCN or NaCN) with a mild acid.[8] This ensures a steady, low concentration of HCN, which can favor the addition to the imine.

-

Use of a Lewis Acid Catalyst: A Lewis acid catalyst can activate the carbonyl group of the starting ketone, making it more susceptible to nucleophilic attack by ammonia.[9]

Experimental Protocol: Optimized Strecker Synthesis of the α-Aminonitrile Intermediate

-

In a well-ventilated fume hood, dissolve 1,1,1-trifluoroacetone (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of ammonia in methanol (7N, 2.0 eq) dropwise while maintaining the temperature at 0°C.

-

In a separate flask, prepare a solution of potassium cyanide (1.1 eq) in water.

-

Slowly add the potassium cyanide solution to the reaction mixture, ensuring the temperature does not rise above 5°C.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q5: The Bucherer-Bergs reaction is giving me a complex mixture of products with a low yield of the desired hydantoin. What could be going wrong?

A5: The Bucherer-Bergs reaction is a multi-component reaction, and its success is highly dependent on the reaction conditions.[2][10] The formation of multiple products suggests that side reactions are competing with the desired pathway.

Recommended Solutions:

-

Optimize the Reaction Temperature: Bucherer and his colleagues found that lower temperatures and pressures were often permissible and even beneficial for the reaction.[6] Experiment with a range of temperatures (e.g., 40-80°C) to find the optimal balance between reaction rate and selectivity.

-

Adjust the Solvent System: The use of 50% ethanol was found to be an effective solvent for this reaction, particularly for aldehydes and ketones.[6]

-

Control the pH: The reaction involves several acid-base equilibria. Ensure the pH is maintained within the optimal range for hydantoin formation.

Logical Troubleshooting Workflow for Low Intermediate Yield

Caption: Troubleshooting Decision Tree for Low Intermediate Yield.

Hydrolysis and Amide Formation Issues

Q6: I am having difficulty hydrolyzing the α-aminonitrile to the corresponding carboxylic acid. The reaction is either very slow or gives a low yield.

A6: The nitrile group in α-trifluoromethyl-α-aminonitriles is notoriously difficult to hydrolyze due to the electron-withdrawing effect of the trifluoromethyl group.[3] Standard acidic or basic hydrolysis conditions are often sluggish and can lead to decomposition.

Recommended Solutions:

-

Strongly Acidic Conditions: Use a strong acid such as concentrated hydrochloric acid or sulfuric acid at elevated temperatures.[1] Refluxing in 6 M aqueous HCl is a common method.[9]

-

Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered and electron-deficient nitriles.

-

Two-Step Hydrolysis: First, convert the nitrile to the corresponding amide under milder conditions, and then hydrolyze the amide to the carboxylic acid.

Q7: The final amidation step to form 2-Amino-3,3,3-trifluoro-2-methylpropanamide is inefficient. What coupling reagents are recommended?

A7: The amidation of α-trifluoromethyl-α-amino acids can be challenging due to the reduced nucleophilicity of the amino group.[11] Standard peptide coupling reagents may not be effective.

Recommended Solutions:

-

Use of Highly Reactive Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for coupling hindered amino acids.

-

Activation as an Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride. This highly reactive intermediate will then readily react with ammonia to form the desired amide.

Purification Challenges

Q8: My final product is difficult to purify. What are the recommended purification techniques?

A8: The purification of 2-Amino-3,3,3-trifluoro-2-methylpropanamide can be complicated by the presence of closely related impurities.

Recommended Solutions:

-

Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method.[12] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Silica Gel Column Chromatography: For more complex mixtures, silica gel column chromatography is the method of choice.[12] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to achieve good separation.

Data Summary: Recommended Starting Conditions for Optimization

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Key Reactant | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone |

| Cyanide Source | KCN or NaCN | KCN or NaCN |

| Ammonia Source | NH₃ in Methanol | (NH₄)₂CO₃ |

| Solvent | Methanol/Water | 50% Ethanol/Water[6] |

| Temperature | 0°C to Room Temp. | 40-80°C |

| Catalyst | Optional: Lewis Acid | Not typically required |

Experimental Workflow Visualization

Caption: General Synthetic Workflow.

III. References

-

Davis, F. A., & Zhang, Y. (2003). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 68(13), 5127–5133. [Link]

-

Wikipedia. (2023, December 2). Bucherer–Bergs reaction. In Wikipedia. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 70(16), 6489–6493. [Link]

-

Wikipedia. (2023, October 29). Strecker amino acid synthesis. In Wikipedia. [Link]

-

Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 8(11), 10477–10505. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-